REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH2:10][CH:11]([C:14](=[O:15])[N:16]2[CH2:17][CH2:18][N:19]([CH3:22])[CH2:20][CH2:21]2)[CH2:12][CH2:13]1)([CH3:5])([CH3:6])[CH3:7].[CH3:30][CH2:31][O:32][CH2:33][CH3:34].[ClH:23].[O:24]1[CH2:25][CH2:26][O:27][CH2:28][CH2:29]1>>[ClH:23].[NH:8]1[CH2:9][CH2:10][CH:11]([C:14](=[O:15])[N:16]2[CH2:17][CH2:18][N:19]([CH3:22])[CH2:20][CH2:21]2)[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(C(=O)C2CCN(C(=O)OC(C)(C)C)CC2)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1COCCO1
|
Name
|
|
Type
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product
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Smiles
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Cl
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(C(=O)C2CCNCC2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |